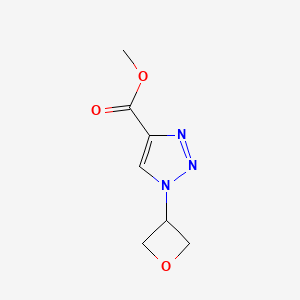
5-Fluoroindan-2-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is a derivative of indane, a bicyclic organic compound, and contains a fluorine atom at the 5-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindanone.
Reduction: The 5-fluoroindanone is then reduced to 5-fluoroindan-2-ol using a reducing agent such as sodium borohydride.
Amination: The 5-fluoroindan-2-ol is converted to 5-fluoro-2,3-dihydro-1H-inden-2-amine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 5-Fluoro-2,3-dihydro-1H-inden-2-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoroindanone or 5-fluoroindan-2-aldehyde.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives with different functional groups.
Applications De Recherche Scientifique
5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with the amine group at the 1-position.
5-Fluoroindole: Contains a fluorine atom at the 5-position but lacks the bicyclic structure of indane.
2-Aminoindan: Lacks the fluorine atom but has a similar indane structure with an amine group.
Uniqueness
5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group in specific positions on the indane structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11ClFN |
|---|---|
Poids moléculaire |
187.64 g/mol |
Nom IUPAC |
5-fluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H |
Clé InChI |
AWBGZGXFTUYXMF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC(=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)




![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)



![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)

![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)

![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)
